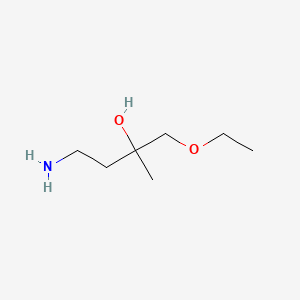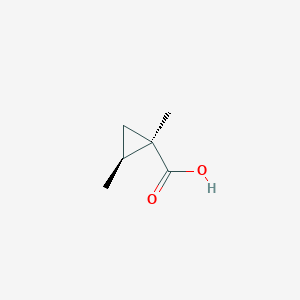
4-Amino-1-ethoxy-2-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-ethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H17NO2 It is a derivative of butanol, featuring an amino group, an ethoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethoxy-2-methylbutan-2-ol typically involves the reaction of 4-amino-2-methylbutan-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-Amino-1-ethoxy-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines.
科学的研究の応用
4-Amino-1-ethoxy-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-Amino-1-ethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
4-Amino-2-methylbutan-2-ol: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Methyl-1-butanol: Lacks both the amino and ethoxy groups, resulting in different chemical properties and applications.
4-Amino-2-methyl-1-butanol: Similar structure but different functional group positioning, leading to varied reactivity.
Uniqueness
4-Amino-1-ethoxy-2-methylbutan-2-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a valuable compound in synthetic chemistry and various research fields.
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
4-amino-1-ethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-3-10-6-7(2,9)4-5-8/h9H,3-6,8H2,1-2H3 |
InChIキー |
JAPMHMSDYNAQMX-UHFFFAOYSA-N |
正規SMILES |
CCOCC(C)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)



![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)


![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)

